cortistatin J

Description

Contextualizing Cortistatin J within Marine Steroidal Alkaloids

Marine steroidal alkaloids are a class of natural products characterized by a steroidal core framework that incorporates a nitrogen atom, either within the ring system or in a side chain. d-nb.info These compounds are found in various marine organisms, particularly sponges, and exhibit a wide range of biological effects. d-nb.info

This compound is classified as a unique abeo-9(10–19)-androstane-type steroidal alkaloid. researchgate.netresearchgate.net Its structure is a notable deviation from typical steroids, featuring a rearranged pentacyclic core. rsc.org A key feature of this compound and some of its relatives is the presence of an isoquinoline (B145761) unit, which is crucial for its biological activity. nih.govresearchgate.netebi.ac.uk The intricate structure of this compound includes a benzo(4,5)cyclohept(1,2-e)indene core with an epoxy group and an isoquinolinyl side chain. ontosight.ai

Overview of Cortistatin Family and Related Analogs

The cortistatins are a relatively new family of steroidal alkaloids, first isolated in 2006 and 2007. researchgate.netresearchgate.net They are broadly categorized into three types based on the structure of their side-chain moieties: those with an isoquinoline unit, those with an N-methyl piperidine (B6355638) unit, and those with a 3-methylpyridine (B133936) unit. nih.govebi.ac.uk

This compound belongs to the isoquinoline-containing group, which also includes cortistatins A, B, C, D, K, and L. d-nb.infonih.gov Cortistatins E, F, G, and H contain either N-methyl piperidine or 3-methylpyridine units. researchgate.net The isoquinoline side chain has been identified as a critical determinant for the potent anti-angiogenic activity observed in this class of compounds. ebi.ac.ukfrontiersin.org Cortistatin A is the most potent member of the family, but this compound also demonstrates significant and selective biological effects. rsc.orgnih.gov

Table 1: The Cortistatin Family and their Side-Chain Moieties

| Cortistatin | Side-Chain Moiety | Reference |

|---|---|---|

| Cortistatin A | Isoquinoline | ebi.ac.uk |

| Cortistatin B | Isoquinoline | ebi.ac.uk |

| Cortistatin C | Isoquinoline | ebi.ac.uk |

| Cortistatin D | Isoquinoline | ebi.ac.uk |

| Cortistatin E | N-methyl piperidine or 3-methylpyridine | researchgate.net |

| Cortistatin F | N-methyl piperidine or 3-methylpyridine | researchgate.net |

| Cortistatin G | N-methyl piperidine or 3-methylpyridine | researchgate.net |

| Cortistatin H | N-methyl piperidine or 3-methylpyridine | researchgate.net |

| This compound | Isoquinoline | researchgate.net |

| Cortistatin K | Isoquinoline | researchgate.net |

| Cortistatin L | Isoquinoline | researchgate.net |

Historical Perspectives on this compound Discovery

This compound was first isolated from the marine sponge Corticium simplex, collected off the coast of Indonesia. researchgate.netresearchgate.netnih.gov The discovery was the result of bioassay-guided separation techniques aimed at identifying novel anti-angiogenic compounds from marine sources. researchgate.netmdpi.com Researchers successfully isolated three new androstane-type steroidal alkaloids, which they named cortistatins J, K, and L. researchgate.netresearchgate.net The unique chemical structures of these compounds were elucidated through detailed 2D-NMR analysis. researchgate.net

From its initial discovery, this compound was recognized for its potent and selective biological activity. acs.org Early studies revealed that this compound exhibits cytostatic anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) at a concentration of 8 nM. researchgate.net This activity was highly selective, showing a 300- to 1000-fold greater effect on HUVECs compared to other cell lines, including normal human dermal fibroblasts and several tumor cell lines. researchgate.net This high selectivity for endothelial cells highlighted the potential of this compound as an anti-angiogenic agent, a compound that can inhibit the formation of new blood vessels, a process crucial for tumor growth. nih.govacs.org These initial findings established this compound as a significant lead compound for further investigation in cancer research. nih.gov

Table 2: Early Biological Activity of this compound

| Cell Line | Activity Type | IC₅₀ | Selectivity Index | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytostatic anti-proliferative | 8 nM | 300-1000-fold vs. other cell lines | researchgate.net |

| KB epidermoid carcinoma cells (KB3-1) | Less sensitive | > 2.4 µM | - | researchgate.net |

| Human chronic myelogenous leukemia cells (K562) | Less sensitive | > 8.8 µM | - | researchgate.net |

| Murine neuroblastoma cells (Neuro2A) | Less sensitive | > 2.4 µM | - | researchgate.net |

| Normal human dermal fibroblast (NHDF) | Less sensitive | > 8.8 µM | - | researchgate.net |

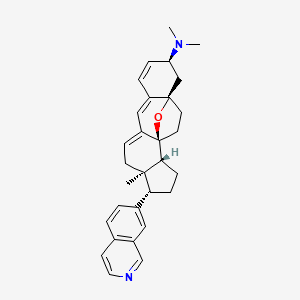

Structure

2D Structure

3D Structure

Properties

CAS No. |

944804-62-0 |

|---|---|

Molecular Formula |

C30H34N2O |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(1S,2R,5S,6R,14S,16R)-5-isoquinolin-7-yl-N,N,6-trimethyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10,12-trien-14-amine |

InChI |

InChI=1S/C30H34N2O/c1-28-12-10-24-17-23-6-7-25(32(2)3)18-29(23)13-14-30(24,33-29)27(28)9-8-26(28)21-5-4-20-11-15-31-19-22(20)16-21/h4-7,10-11,15-17,19,25-27H,8-9,12-14,18H2,1-3H3/t25-,26-,27-,28-,29-,30-/m1/s1 |

InChI Key |

FJXAOLJCOASQTL-VHNXJUCRSA-N |

SMILES |

CC12CC=C3C=C4C=CC(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C |

Isomeric SMILES |

C[C@]12CC=C3C=C4C=C[C@H](C[C@]45CC[C@@]3([C@@H]1CC[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C |

Canonical SMILES |

CC12CC=C3C=C4C=CC(CC45CCC3(C1CCC2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C |

Synonyms |

cortistatin J |

Origin of Product |

United States |

Synthetic Endeavors and Methodological Advancements for Cortistatin J

Strategies for Total Synthesis of Cortistatin J

Total synthesis approaches for this compound typically involve the construction of its complex ring system, including the unique oxabicyclo[3.2.1]octene B-ring and the installation of the isoquinoline (B145761) unit. researchgate.netnih.govacs.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound involves breaking down the molecule into simpler, readily available starting materials through a series of hypothetical disconnections. Key disconnections in the synthesis of this compound and related cortistatins have focused on the bonds that allow for the efficient assembly of the core steroidal framework and the attachment of the isoquinoline moiety. harvard.edunih.govacs.org

One common retrosynthetic strategy involves disconnecting the isoquinoline unit from the steroidal core, often at a late stage of the synthesis. acs.orgnih.gov Another key disconnection point is within the seven-membered B-ring, which can be envisioned to arise from reactions like olefin metathesis or oxidative cyclization. harvard.edunih.gov Approaches also consider disconnections that facilitate the construction of the ABCD ring framework, sometimes through cascade reactions. acs.orgnih.govorganicchemistry.eu

Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic approaches have been employed in the total synthesis of this compound.

Convergent synthesis involves the preparation of several complex fragments separately and then coupling them in a later step to form the final molecule. This approach can be advantageous for constructing complex molecules like this compound as it allows for parallel synthesis of different parts of the molecule. Some strategies have focused on the convergent assembly of the cortistatin core from two fragments of similar complexity. harvard.edunih.govacs.org

Divergent synthesis, on the other hand, starts from a common intermediate and branches out to synthesize different target molecules. A divergent approach from a late-stage intermediate, such as an epoxy ketone, has been used to access both cortistatin A and J in a stereoselective manner. acs.orgnih.gov This strategy is efficient when synthesizing a family of related natural products from a common precursor. harvard.edunih.gov

Specific Reaction Methodologies in this compound Synthesis

Several specific reaction methodologies have been crucial in the construction of the this compound framework.

The combination of Knoevenagel condensation and electrocyclic reactions has been utilized as an efficient strategy to construct the common core structure of cortistatins, including the tetracyclic framework. jst.go.jpresearchgate.netnih.govacs.orgmdpi.com This tandem process can couple fragments, such as a diketone and a CD-ring fragment, and facilitate the formation of rings, like the pyran ring, through electrocyclization. researchgate.netacs.orgmdpi.comsci-hub.se Optimization of this cascade reaction has been necessary to achieve the desired stereoselectivity and avoid undesired isomers. mdpi.comsci-hub.se

Chemoselective radical cyclization reactions have played a significant role in constructing the oxabicyclo[3.2.1]octene B-ring system, a characteristic feature of the cortistatin scaffold. jst.go.jpresearchgate.netnih.govacs.orgfigshare.com This type of reaction allows for the formation of cyclic systems through intermediates containing unpaired electrons.

Sonogashira and Suzuki-Miyaura Coupling Reactions

Sonogashira and Suzuki-Miyaura coupling reactions have been integral to the synthesis of this compound and related cortistatins, serving to assemble key building blocks. In one total synthesis of (±)-cortistatin J from furan (B31954), a Sonogashira coupling of a dienol triflate with (trimethylsilyl)acetylene was utilized to install a (Z)-vinylsilane moiety, a precursor to the iminium ion in a subsequent cyclization step nih.gov. The Suzuki-Miyaura coupling has also been employed in the synthesis of cortistatin analogues, particularly in coupling an estrone-derived fragment with an isoquinoline portion. researchgate.net These palladium-catalyzed cross-coupling reactions are valuable for forming carbon-carbon bonds under relatively mild conditions.

Aza-Prins Cyclization

The aza-Prins cyclization has been a key strategic element in the synthesis of the cortistatin core structure, particularly for forming the A ring. One enantioselective synthesis of cortistatin A, which shares a common core with this compound, utilized a highly diastereoselective aza-Prins cyclization coupled with a transannular etherification to construct the central ring system. acs.org, organicchemistry.eu This reaction typically involves the cyclization of an alkene onto an iminium ion, which can be generated in situ. organicchemistry.eu The stereochemical outcome of this cyclization is crucial for establishing the correct configuration in the complex steroidal framework of cortistatins. acs.org

Oxidative Dearomatization and Intramolecular Hydroxyl Trapping

Oxidative dearomatization, often followed by intramolecular trapping with a hydroxyl group, has been employed to construct the oxa-bridged ring system present in the cortistatin core. One synthetic approach to intermediates useful for the synthesis of cortistatins A, J, K, and L involves an oxidative dearomatization reaction with intramolecular hydroxyl trapping to form the C5-C8 oxa-bridge. google.com, google.com This strategy can involve the oxidation of a phenol (B47542) derivative, where an internal hydroxyl group acts as a nucleophile to form the cyclic ether. This method provides a way to introduce oxygen functionality and construct cyclic systems from aromatic precursors. nih.gov

(Z)-Vinylsilane/Iminium Ion Cyclization

The (Z)-vinylsilane/iminium ion cyclization is a powerful method for constructing cyclic amines and has been applied in the synthesis of the A ring of this compound. In a concise total synthesis of (±)-cortistatin J, an Overman-type (Z)-vinylsilane/iminium ion cyclization was used to stereoselectively construct the dimethylaminocyclohexene A ring. nih.gov, scribd.com This reaction involves the intramolecular addition of a (Z)-vinylsilane to an equatorially oriented exo-iminium ion. nih.gov The (Z)-vinylsilane moiety can be introduced via a Sonogashira coupling followed by semi-reduction. nih.gov

Synthesis of Common Precursors and Intermediates

Several synthetic routes to this compound and other cortistatins have converged through the synthesis of common precursors and intermediates. A key azido (B1232118) alcohol intermediate has served as a common starting point for the synthesis of cortistatins A, J, K, and L. harvard.edu, nih.gov This intermediate can be transformed into advanced 17-keto precursors for these cortistatins through a series of steps. nih.gov Another common intermediate is a pentacyclic core structure, which has been accessed through various strategies, including those involving intramolecular Diels-Alder reactions, oxidative dearomatization, and oxy-Michael additions. researchgate.net, nih.gov The synthesis of these common intermediates allows for divergent approaches to access different members of the cortistatin family. harvard.edu, researchgate.net

Diastereoselective and Enantioselective Synthesis Approaches

Both diastereoselective and enantioselective approaches have been developed for the synthesis of this compound to control the stereochemistry of its numerous chiral centers. A concise, diastereoselective total synthesis of (±)-cortistatin J from furan has been reported, which involves key diastereoselective cyclization reactions to construct the tetracyclic core and the A ring. nih.gov, scribd.com Enantioselective syntheses aim to produce a single enantiomer of this compound. While some studies specifically mention enantioselective syntheses of cortistatin A, which shares structural features and synthetic challenges with this compound, the principles and methodologies developed are often applicable or adaptable to this compound synthesis. researchgate.net, acs.org, nih.gov These approaches often rely on chiral catalysts or starting materials derived from chiral pools to establish the desired absolute configuration. researchgate.net

Comparative Analysis of Synthetic Routes for this compound

Multiple synthetic routes to this compound have been developed, each with its own advantages and strategies. Some routes feature convergent approaches, assembling the molecule from smaller, pre-functionalized fragments. acs.org, nih.gov Others utilize cascade reactions or key cyclizations to rapidly build the complex ring system. acs.org, nih.gov, jst.go.jp The choice of a synthetic route can depend on factors such as the desired scale of synthesis, the availability of starting materials, the efficiency of key steps, and the ability to control stereochemistry. Comparing different routes highlights the diverse array of chemical transformations and strategies that can be applied to the synthesis of complex natural products like this compound. nih.gov, researchgate.net

Biosynthetic Hypotheses and Pathways

Speculative Biosynthetic Origins of the Steroidal Skeleton

The core structure of cortistatin J is an abeo-9(10-19)-androstane-type steroidal skeleton, which is a rearranged steroid framework. researchgate.netgoogle.com The biosynthesis of steroidal skeletons in nature typically originates from the cyclization of squalene (B77637), a triterpene precursor. jst.go.jp This process is mediated by enzymes like squalene cyclase, leading to the formation of cyclic triterpenes such as lanosterol (B1674476) or cycloartenol, which are then further transformed through a series of enzymatic steps, including oxidations, rearrangements, and demethylations, to yield various steroid scaffolds.

The abeo-9(10-19)-androstane rearrangement observed in cortistatins suggests a deviation from the standard steroid biosynthetic route. researchgate.netgoogle.comjst.go.jp One hypothesis is that a typical steroidal precursor undergoes a rearrangement, possibly involving the cleavage and re-attachment of bonds, to form the characteristic abeo-9(10-19) ring system and the bridged seven-membered B ring. researchgate.netgoogle.com This rearrangement might be analogous to those observed in the biosynthesis of other rearranged steroids found in nature, potentially initiated by oxidative processes or enzymatic catalysis on a pre-existing steroid framework. jst.go.jp The presence of an ether bridge connecting C5 and C8 in cortistatin A, a related compound, further highlights the unusual nature of the skeletal modifications in this family of compounds. google.com

Proposed Incorporation of the Isoquinoline (B145761) Moiety

A distinctive feature of this compound is the presence of an isoquinoline unit attached at the C17 position of the steroidal skeleton. researchgate.netgoogle.comnih.gov The biosynthesis of isoquinoline alkaloids in other organisms typically involves the Pictet-Spengler reaction or related cyclization reactions between a β-arylethylamine and an aldehyde or ketone. The nitrogen atom in the isoquinoline ring is often derived from an amino acid like tyrosine or phenylalanine.

In the context of this compound biosynthesis, the isoquinoline moiety is likely incorporated onto the pre-formed or partially assembled steroidal skeleton. While the precise mechanism is unknown, it is plausible that a functionalized steroidal intermediate reacts with a precursor to the isoquinoline unit. nih.govdicp.ac.cn Synthetic studies have explored the late-stage introduction of the isoquinoline group to 17-keto steroidal precursors, which could potentially mimic a natural enzymatic process involving the coupling of an activated isoquinoline species with the steroid framework. nih.govdicp.ac.cn The specificity of the attachment at the C17 position suggests a highly controlled enzymatic reaction.

Enzymatic Transformations Implicated in this compound Biosynthesis

Although specific enzymes involved in this compound biosynthesis in Corticium simplex have not been fully identified, the structural modifications present in the molecule imply the action of several types of enzymes.

Based on the proposed biosynthetic steps, the following enzymatic activities are likely implicated:

Squalene cyclase: To initiate the biosynthesis of the steroidal core from squalene.

Cytochrome P450 enzymes: These enzymes are commonly involved in oxidation, hydroxylation, and rearrangement reactions in steroid biosynthesis. They could play a role in the functionalization of the steroidal skeleton, the formation of the ether bridge, and potentially the rearrangement to the abeo-9(10-19) system.

Oxidoreductases: Enzymes that catalyze oxidation and reduction reactions would be necessary for various functional group interconversions during the biosynthesis.

Transferases: Enzymes that transfer functional groups, such as methyltransferases for the dimethylamino group at C3 (present in some cortistatins like cortistatin A), might be involved in the final tailoring steps. researchgate.netwikipedia.org

Enzymes catalyzing C-C bond formation: To link the isoquinoline precursor to the steroidal skeleton. This could involve enzymes facilitating nucleophilic attack, addition reactions, or potentially radical coupling processes.

Enzymes catalyzing cyclization and rearrangement: Specific enzymes would be required to mediate the proposed rearrangement of the steroidal skeleton and the formation of the characteristic ring system of cortistatins.

Molecular and Cellular Mechanisms of Action of Cortistatin J

Receptor Interactions and Binding Profiles

The pharmacological actions of cortistatin J are initiated by its binding to specific cell surface receptors. Its structural similarity to other neuropeptides, particularly somatostatin (B550006), allows it to interact with a range of receptors, while unique structural features also enable it to bind to other receptor types, contributing to its distinct physiological functions.

Somatostatin Receptor Subtype Binding (Sstr1-5)

Due to a high degree of structural homology with somatostatin (SST), cortistatins, as a class, are known to bind to all five somatostatin receptor subtypes (SSTR1-5) with high affinity, typically in the low nanomolar range. researchgate.netmdpi.comnih.govoup.comnih.govoup.comresearchgate.net This interaction is facilitated by the shared cyclic structure and key amino acid residues. nih.gov Both cortistatin and somatostatin act as potent agonists at these G protein-coupled receptors, which are widely distributed throughout the central nervous system and peripheral tissues. nih.gov The binding of cortistatins to SSTRs initiates intracellular signaling cascades that are also triggered by somatostatin, leading to overlapping biological effects such as the inhibition of hormone secretion and neuronal activity. nih.govugr.es

However, some studies on cortistatin analogs suggest the potential for differential binding preferences among the SSTR subtypes. For instance, a synthetic analog of cortistatin demonstrated a preference for SSTR3, SSTR4, and SSTR5 over SSTR2. biorxiv.org This highlights the possibility that subtle structural variations, such as those present in this compound, could influence its binding profile across the SSTR family.

Exploration of Unidentified Cortistatin-Selective Receptors

Several lines of evidence suggest the existence of one or more unidentified receptors that are selective for cortistatin. mdpi.comnih.govugr.eskarger.com This hypothesis is supported by the observation that cortistatin exerts certain biological effects in cells and tissues where its known receptors (SSTRs and GHSR1a) are not expressed. karger.com These unique functions, not shared by somatostatin, point towards the existence of a specific receptor that recognizes structural features unique to the cortistatin molecule. mdpi.comnih.govnih.govugr.es The Mas-related gene X2 (MrgX2) receptor has been identified as a potential candidate, showing binding affinity for cortistatin but not for somatostatin. nih.govnih.govugr.es However, the distribution of MrgX2 does not always align with that of cortistatin, and this receptor is not present in rodents, suggesting that other unidentified receptors likely exist. nih.gov

Structural Determinants for Receptor Binding Affinity

The unique biological activities of cortistatins are intrinsically linked to their chemical structure. nih.gov The isoquinoline (B145761) side chain present in some cortistatins, including cortistatin A, is considered a crucial determinant for their potent biological effects. harvard.edunih.gov Studies on synthetic cortistatin analogs have revealed that specific amino acid residues, such as the N-terminal proline and C-terminal lysine, are necessary for binding to a specific cortistatin receptor. nih.gov The presence of these residues confers cortistatin-like activities, including effects on hippocampal physiology and sleep. nih.gov The cyclic conformation, maintained by a disulfide bridge, and the presence of a type II β-turn are also important structural features for receptor interaction. biorxiv.org

Intracellular Signaling Pathway Modulation

Upon receptor binding, this compound initiates a cascade of intracellular events that ultimately mediate its physiological effects. This involves the modulation of protein phosphorylation, a key mechanism for signal transduction within cells. actasdermo.orgcreative-diagnostics.complos.org

Influence on Protein Phosphorylation Events (e.g., Unidentified 110kDa Protein)

Research on cortistatin A, a closely related compound, has provided insights into the downstream signaling pathways modulated by this class of molecules. While cortistatin A did not affect the VEGF-induced phosphorylation of ERK1/2 and p38, it was found to inhibit the phosphorylation of an unidentified 110kDa protein in human umbilical vein endothelial cells (HUVECs). researchgate.netu-tokyo.ac.jpebi.ac.uk This inhibition of phosphorylation is a key event in the anti-angiogenic activity of cortistatin A. researchgate.netebi.ac.uk Given the structural similarities between cortistatin A and this compound, it is plausible that this compound may also exert its effects through the modulation of similar, or even identical, protein phosphorylation events. Further research is needed to specifically identify this 110kDa protein and to determine if this compound also targets its phosphorylation.

Regulation of Intracellular Signal Transduction Networks

The precise intracellular signal transduction networks regulated by this compound are not as extensively detailed as those for its close analog, cortistatin A, or the unrelated neuropeptide cortistatin. However, research into the cortistatin family of steroidal alkaloids indicates their effects are mediated through complex signaling pathways essential for cellular processes. nih.gov Most cell surface receptors trigger intracellular target enzymes, which then propagate signals through a cascade of reactions known as intracellular signal transduction. nih.gov This system often involves kinases and secondary messengers and connects the cell surface to the nucleus, ultimately altering gene expression. nih.gov

Studies on isoquinoline-type cortistatins demonstrated that their inhibitory effects on endothelial cell migration and proliferation are independent of the ERK1/2 and p38 signaling pathways. amegroups.orgamegroups.cn Specifically for cortistatin A, it was reported that the compound did not inhibit the phosphorylation of ERK1/2 and p38, suggesting its mechanism of action lies downstream of these common pathways or involves a different signaling cascade altogether. tandfonline.comresearchgate.net In contrast, research on the neuropeptide cortistatin (a molecule structurally distinct from the steroidal alkaloid this compound) has shown it regulates different pathways, including the cAMP/protein kinase A (PKA), p38-MAPK, and Akt signaling pathways to inhibit smooth muscle cell proliferation. ahajournals.org In prostate cancer cells, the neuropeptide cortistatin was found to decrease the phosphorylation of AKT and JNK. mdpi.com The regulation of these intricate networks is vital for normal cell function, and their dysregulation is a feature of many diseases, including cancer. ontosight.ainih.gov

Impact on Cellular Processes

This compound is a potent and highly selective inhibitor of endothelial cell proliferation. researchgate.netnih.gov Isolated from the marine sponge Corticium simplex, this compound demonstrated cytostatic, rather than cytotoxic, anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.netu-tokyo.ac.jp Its inhibitory concentration (IC50) is reported to be 8 nM. researchgate.netnih.gov This effect is remarkably selective; its activity against HUVECs is 300- to 1100-fold greater than against other cell lines, including normal human dermal fibroblasts and various tumor cells. researchgate.netnih.gov

The mechanism of cell cycle arrest for the steroidal alkaloid cortistatins is an area of active investigation. Studies on other anti-angiogenic agents like endostatin (B67465) show that G1 arrest in endothelial cells can be achieved by down-regulating cyclin D1. nih.gov For the neuropeptide cortistatin, its anti-proliferative effects on smooth muscle cells involve the downregulation of cyclins D1, D3, E, and A, as well as cyclin-dependent kinases (CDK) 2 and 4, alongside an increase in the cell-cycle inhibitor p27kip1. ahajournals.org While the specific cell cycle targets of this compound in endothelial cells are not fully elucidated, its potent cytostatic effect points toward a mechanism involving cell cycle arrest. u-tokyo.ac.jpnih.gov

Table 1: Anti-proliferative Activity of this compound vs. Cortistatin A

| Compound | Cell Line | IC50 (nM) | Selectivity Index vs. Other Cells |

|---|---|---|---|

| This compound | HUVECs | 8 researchgate.netnih.gov | 300–1100 researchgate.netnih.gov |

| Cortistatin A | HUVECs | 1.8 nih.gov | >3000 nih.gov |

| This compound | KB3-1 (Carcinoma) | >8000 (approx.) researchgate.net | N/A |

| Cortistatin A | KB3-1 (Carcinoma) | 7000 u-tokyo.ac.jp | N/A |

The process of angiogenesis, the formation of new blood vessels, is critically dependent on the migration and morphogenesis of endothelial cells. Cortistatins have been identified as potent inhibitors of these processes. u-tokyo.ac.jpmdpi.com While most mechanistic studies have focused on cortistatin A, the findings are considered relevant to this compound due to their structural and functional similarities. Cortistatin A was found to inhibit the migration of HUVECs induced by vascular endothelial growth factor (VEGF). tandfonline.comnih.gov Furthermore, it inhibited the tubular formation of HUVECs that was stimulated by basic fibroblast growth factor (bFGF). researchgate.netnih.gov

These anti-angiogenic properties are significant, as they suggest a therapeutic potential for diseases characterized by excessive blood vessel growth. nih.gov The inhibition of HUVEC migration and tube formation by cortistatins is a key aspect of their anti-angiogenic profile. nih.govmdpi.com Analogs of cortistatin have also been shown to inhibit VEGF-induced migration of HUVECs, indicating that the core structure is crucial for this activity. tandfonline.com

It is critical to distinguish between the steroidal alkaloid this compound and the neuropeptide cortistatin, as they are structurally and functionally distinct molecules despite sharing a name. wikipedia.org The modulation of glial cell activity and neuroinflammation is a primary function attributed to the neuropeptide cortistatin , not the steroidal alkaloid this compound. nih.govcsic.esbiorxiv.org

The neuropeptide cortistatin exerts potent immunomodulatory and neuroprotective effects in various models of neuroinflammatory disorders. nih.govbiorxiv.orgresearchgate.net It has been shown to reduce inflammatory mediators and modulate the function of glial cells, including microglia and astrocytes, while preserving their essential tissue-surveillance activities. nih.govnih.gov In preclinical models of conditions like multiple sclerosis, Parkinson's disease, and ischemic stroke, treatment with the neuropeptide cortistatin reduced the activation and density of glial cells in affected brain regions. nih.govcsic.esbiorxiv.org A deficiency in the endogenous neuropeptide cortistatin has been linked to exacerbated inflammatory responses and overactivity of glial cells. nih.gov This modulation of glial reactivity is crucial for mitigating neuronal damage and promoting recovery from central nervous system injuries. csic.esbiorxiv.org Glial cells are integral to the pain pathway, and their modulation represents a therapeutic target for conditions like neuropathic pain. medcentral.com

The regulation of fibroblast activation and their differentiation into myofibroblasts is a key process in tissue fibrosis. This biological activity is a well-documented effect of the neuropeptide cortistatin , not the steroidal alkaloid this compound. nih.govnih.govresearchgate.net Research has identified the neuropeptide cortistatin as an endogenous anti-fibrotic factor in tissues such as the liver, skin, and lungs. nih.govnih.gov

The anti-fibrotic effects of the neuropeptide cortistatin are exerted by directly regulating the activation of fibroblasts and their subsequent differentiation into myofibroblasts, which are the main effector cells in pathological fibrosis. nih.govresearchgate.net In experimental models of liver fibrosis, the neuropeptide cortistatin reversed the fibrogenic phenotypes both in vivo and in vitro. nih.gov Similarly, in co-culture experiments, the neuropeptide significantly inhibited macrophage-induced proliferation of human fetal lung fibroblasts. nih.gov Myofibroblast differentiation involves significant reorganization of the actin cytoskeleton, leading to cells with enhanced contractile capabilities that excessively deposit extracellular matrix. uttyler.edufrontiersin.org

In contrast, the steroidal alkaloids this compound and cortistatin A are characterized by their high selectivity for endothelial cells, showing significantly less activity against normal human dermal fibroblasts. researchgate.netnih.gov This suggests that their primary mechanism of action is not the direct modulation of fibroblast activity.

Preclinical Biological Activity and Therapeutic Potential of Cortistatin J

Anti-angiogenic Activity in in vitro and in vivo Models

Angiogenesis, the formation of new blood vessels, is a critical process in various pathological conditions, including cancer growth and metastasis. Cortistatin J has demonstrated significant inhibitory effects on this process. jst.go.jpresearchgate.net

Selective Cytostatic Activity against Human Umbilical Vein Endothelial Cells (HUVECs)

This compound has shown potent and selective cytostatic activity against human umbilical vein endothelial cells (HUVECs), which are commonly used as a model for endothelial cells involved in angiogenesis. Studies have reported that this compound inhibits the proliferation of HUVECs at low nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for this compound against HUVECs has been reported as 8 nM. researchgate.netrsc.orgjst.go.jp This activity is considered selective, with studies indicating selective indices ranging from 60 to 9500-fold when compared to other cell lines, including normal human dermal fibroblasts and several tumor cell lines (KB3-1, K562, and Neuro2A). researchgate.netjst.go.jp The presence of an isoquinoline (B145761) unit in the side chain of cortistatins, including this compound, appears to be essential for this selective anti-proliferative activity against HUVECs. researchgate.netjst.go.jp

| Compound | IC50 against HUVECs (nM) | Selective Index (vs. other cell lines) |

| This compound | 8 researchgate.netrsc.orgjst.go.jp | 60–9500 researchgate.netjst.go.jp |

| Cortistatin A | 1.8 - 2.43 rsc.orgacs.org | >3000 rsc.orgjst.go.jpacs.org |

| Cortistatins E-H | 350–1900 jst.go.jp | None/Weak jst.go.jp |

Inhibition of Vascular Endothelial Growth Factor (VEGF)-Induced Responses

Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. jst.go.jpfrontiersin.orgoncotarget.comnih.gov Cortistatins, such as cortistatin A, have been shown to inhibit VEGF-induced migration and tubular formation in HUVECs. jst.go.jpnih.gov While specific data for this compound's effect on VEGF-induced responses is less detailed in the provided snippets compared to Cortistatin A, the shared anti-angiogenic properties within the family suggest a similar inhibitory capacity. Studies on cortistatin A indicate that its anti-angiogenic activity and inhibition of VEGF-induced responses may not involve the phosphorylation of ERK1/2 and p38, suggesting alternative mechanisms of action. jst.go.jp

Evaluation in Preclinical Angiogenesis Models

Preclinical models are used to evaluate the anti-angiogenic potential of compounds in a more complex biological setting. While direct in vivo data specifically for this compound is limited in the provided results, studies on related cortistatins and synthetic analogs inspired by cortistatins A and J have been conducted in in vivo angiogenesis models. For instance, a synthetic compound inspired by cortistatins A and J was tested in a mouse retinal angiogenesis model and demonstrated inhibition of angiogenesis. researchgate.netpnas.org This suggests the potential for this compound to exhibit anti-angiogenic effects in vivo, although specific studies on this compound itself in such models were not prominently detailed.

Immunomodulatory and Anti-inflammatory Effects

Beyond its effects on angiogenesis, cortistatin has also been recognized for its significant immunomodulatory and anti-inflammatory properties. mdpi.comkarger.comresearchgate.netnih.govresearchgate.net While much of the detailed research in this area refers to cortistatin generally or specific forms like cortistatin-14 (B8083240) or cortistatin-29, the shared structural and functional similarities within the cortistatin family suggest that this compound may also possess these effects.

Deactivation of Macrophages and Other Immune Cells

Cortistatin acts as a macrophage-deactivating factor, down-regulating the production of inflammatory mediators by activated macrophages. mdpi.comkarger.comresearchgate.net This deactivation of resident and infiltrating macrophages is considered a major mechanism involved in its anti-inflammatory actions in conditions like inflammatory bowel disease. mdpi.comkarger.com Furthermore, cortistatin can influence other immune cells, including inhibiting the development and entry of self-reactive T helper 1 (Th1) and Th17 cells into target organs and regulating the activity of resident inflammatory cells like microglia and astrocytes. researchgate.netnih.govchem960.com

Modulation of Regulatory T Cell Activity

Cortistatin has been shown to influence the activity of regulatory T cells (Tregs), a subset of T cells crucial for maintaining immune tolerance and preventing autoimmunity. Research indicates that cortistatin can increase the number of regulatory T cells and enhance their suppressive effects on encephalitogenic responses in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. researchgate.net This modulation contributes to a more balanced immune response by decreasing the activity of pro-inflammatory T-helper cells, such as Th1 and Th17 cells, while promoting Treg activity. researchgate.net Studies using cortistatin-deficient mice have further highlighted the neuropeptide's role as a key endogenous component of the neuroimmune system, where its absence is associated with exacerbated inflammatory responses. researchgate.net

Efficacy in Preclinical Models of Inflammatory Disorders (e.g., Sepsis, Inflammatory Bowel Disease)

Cortistatin has demonstrated protective effects in several experimental preclinical models of inflammatory and organ-specific autoimmune disorders. nih.gov Its potent anti-inflammatory properties have been observed in models of sepsis and inflammatory bowel disease (IBD). nih.govresearchgate.netresearchgate.netnih.gov

In experimental polymicrobial peritonitis, a preclinical model of human sepsis, cortistatin has been reported to exert a therapeutic effect. nih.gov Treatment with cortistatin has been shown to reduce local and systemic inflammatory responses in endotoxemic mice. researchgate.netnih.gov It alleviates septic shock-associated histopathology in various organs, including the intestine, liver, and lungs, by reducing the infiltration of inflammatory cells and intravascular disseminated coagulation. researchgate.netnih.gov Cortistatin-14, a form of cortistatin, has been shown to decrease the levels of various inflammatory cytokines, including interleukin-1β, interleukin-6, interferon-γ, and tumor necrosis factor-α, in both the serum and brain of septic mice. nih.govcolab.ws

In models of inflammatory bowel disease, cortistatin has also shown significant efficacy. nih.govresearchgate.netresearchgate.net It regulates inflammatory cell activation and cytokine production in the gut. researchgate.net Cortistatin downregulates the production of pro-inflammatory cytokines such as TNF-α, interferon-gamma, IL-6, IL-1β, IL-12, IL-15, IL-17, and IL-18 by mucosal immune cells, while increasing the levels of the anti-inflammatory cytokine IL-10. researchgate.net Deactivation of resident and infiltrating mucosal macrophages is considered a major mechanism contributing to cortistatin's anti-inflammatory action in IBD. researchgate.net Cortistatin has been found to be significantly more efficient than somatostatin (B550006) in protecting against inflammatory bowel disease in experimental models. researchgate.netresearchgate.netnih.gov

Neuroprotective Activity in Preclinical Models

Cortistatin exhibits significant neuroprotective activity in various preclinical models of neurological disorders, including Parkinson's disease and ischemic stroke. biorxiv.orgbiorxiv.orgcsic.esnih.govresearchgate.netresearchgate.netresearchgate.net

Effects in Parkinson's Disease Models (e.g., MPTP-induced neurodegeneration)

In preclinical mouse models of Parkinson's disease (PD) induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), cortistatin treatment has demonstrated beneficial effects. nih.govresearchgate.netugr.es Cortistatin mitigates the MPTP-induced loss of dopaminergic neurons in the substantia nigra and their connections to the striatum. researchgate.netresearchgate.net This neuroprotective effect is associated with improved locomotor activity in MPTP-intoxicated animals. researchgate.netresearchgate.net Cortistatin's therapeutic potential in PD models is linked to its ability to target both brain and peripheral immune activation, which can modulate the neurodegenerative process. nih.gov

Neuroprotection in Ischemic Stroke Models (e.g., MCAO)

Cortistatin has also shown neuroprotective effects in preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. biorxiv.orgbiorxiv.orgcsic.esresearchgate.net Peripheral administration of cortistatin at later stages (e.g., 24 hours) post-stroke significantly reduces neurological damage and enhances recovery. biorxiv.orgcsic.es Cortistatin-induced neuroprotection in stroke models is multitargeted, involving the modulation of glial reactivity, facilitation of blood-brain barrier recovery, and regulation of local and systemic immune dysfunction. biorxiv.orgcsic.es However, the timing of administration is crucial, as immediate or early administration in the hyperacute phase might paradoxically exacerbate neuronal lesions and motor deficits, potentially due to potent anti-inflammatory effects deactivating initial protective glial responses. biorxiv.orgbiorxiv.org

Impact on Glial Response, Blood-Brain Barrier Integrity, and Neurotrophic Factors

Cortistatin's neuroprotective effects are closely associated with its influence on glial cells, blood-brain barrier (BBB) integrity, and the expression of neurotrophic factors. nih.govcolab.wsbiorxiv.orgbiorxiv.orgcsic.esnih.govresearchgate.netresearchgate.netresearchgate.netnih.govtheinterstellarplan.comnih.govnih.gov

In PD models, cortistatin diminishes the presence and activation of glial cells in affected brain regions. researchgate.netresearchgate.net It modulates glial cell responses and maintains tissue-surveillance activities in models of neuroinflammatory and neuroimmune disorders. biorxiv.orgcsic.es Modulation of glial activation by cortistatin may be crucial in preventing glial-mediated inflammation and neuronal depletion, while promoting trophic and protective functions. nih.gov

Cortistatin plays a key role in maintaining BBB integrity. biorxiv.orgbiorxiv.orgcsic.es It mediates anti-inflammatory endothelial functions and facilitates BBB repair by stabilizing tight-junction proteins. biorxiv.orgbiorxiv.orgcsic.es In sepsis models, cortistatin reduces sepsis-induced blood-brain barrier disruption. nih.govcolab.wsnih.gov

Furthermore, cortistatin promotes the expression of neurotrophic factors in the striatum in PD models. researchgate.netresearchgate.net The absence of endogenous cortistatin in mice is associated with decreased expression of neurotrophic factors. biorxiv.orgbiorxiv.orgcsic.es This suggests that cortistatin contributes to neuroprotection by supporting the expression of factors vital for neuronal survival and function.

Anti-fibrotic Activity in Experimental Models

Beyond its immunomodulatory and neuroprotective roles, cortistatin has also demonstrated anti-fibrotic activity in experimental models. nih.govkarger.comresearchgate.net It exerts potent anti-fibrotic activities in a variety of tissues and organs and protects against chronic fibrotic disorders of diverse etiologies, potentially independently of its anti-inflammatory activity. nih.gov

Cortistatin has been shown to regulate dermal and pulmonary fibrosis in experimental models of systemic sclerosis. karger.com Cortistatin-deficient pulmonary fibroblasts show increased migration and fibrotic markers, which can be reversed by the exogenous addition of cortistatin. karger.com Cortistatin also downregulates fibrotic responses in pulmonary fibroblasts and in injured lungs. karger.com

In experimental models of liver fibrosis induced by chronic carbon tetrachloride (CCl4) exposure and bile duct ligation, cortistatin treatment reversed exaggerated fibrogenic phenotypes and protected against the progression to severe liver fibrosis. researchgate.net Hepatic expression of cortistatin inversely correlated with liver fibrosis grade in mice and humans with hepatic disorders. researchgate.net Cortistatin-deficient mice showed exacerbated signs of liver damage and fibrosis and increased mortality rates when subjected to hepatotoxic and cholestatic injury. researchgate.net These findings suggest that cortistatin acts as an endogenous molecular brake on liver fibrosis. researchgate.net

Based on the search results, there is limited specific information available regarding the preclinical biological activity and therapeutic potential of this compound in the areas of fibrosis, pain, and antiviral activity as outlined in the request. The searches primarily yielded information about the neuropeptide Cortistatin and the related compound Cortistatin A (and its analog didehydro-Cortistatin A).

While this compound is mentioned as being synthesized alongside Cortistatin A, K, and L nih.gov, and its PubChem CID is available , detailed research findings specifically on this compound's effects on fibrosis in lung, skin, and liver models, its analgesic properties in preclinical pain models (including modulation of neuropathic pain and involvement of peripheral and central mechanisms), or its antiviral activity (such as HIV-1 transcription inhibition) were not found in the provided search results.

Therefore, it is not possible to generate a comprehensive article focusing solely on the preclinical biological activity and therapeutic potential of this compound in the specified areas based on the currently available information from the searches.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Essential Pharmacophores for Biological Activity

The biological activity of cortistatin J is intrinsically linked to its molecular architecture. SAR studies have been pivotal in identifying the key structural features, or pharmacophores, that are essential for its potent effects.

A recurring theme in the study of cortistatins is the indispensable role of the isoquinoline (B145761) moiety attached to the D-ring of the steroidal skeleton. rsc.orgresearchgate.netgoogle.com This heterocyclic unit is considered a critical pharmacophore for the anti-angiogenic and antiproliferative activities observed. researchgate.net Studies comparing various natural cortistatins have demonstrated that those possessing the isoquinoline side chain, such as cortistatin A and J, exhibit the most potent biological effects. rsc.orgresearchgate.net In contrast, analogs where the isoquinoline is replaced with other units, like N-methyl piperidine (B6355638) or 3-methylpyridine (B133936), show significantly diminished or a complete loss of selective antiproliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net This highlights the isoquinoline unit as a key determinant for the potent and selective anti-angiogenic properties of this compound. researchgate.netresearchgate.net The development of cortistatin analogs with modified isoquinoline rings has been a strategy to further probe its importance and potentially create new therapeutic agents. grafiati.com

Further dissection of the this compound structure reveals that specific substitutions on both the isoquinoline ring and the steroidal A-ring are significant for its bioactivity.

Isoquinoline Position 7': SAR studies have pointed to the substitution at the 7' position of the isoquinoline ring as a key factor influencing the phenotypic effects of cortistatins. researchgate.net

The unique abeo-9(10-19)-androstane steroidal framework of this compound is fundamental to its biological function. Modifications to this core structure have provided valuable insights into the SAR.

A- and B-Ring Modifications: While the isoquinoline unit is paramount, modifications within the A and B rings of the steroidal skeleton can modulate the potency and selectivity of the molecule. nih.govharvard.edu For example, this compound, which possesses a triene system, demonstrates stronger activity and higher selectivity compared to cortistatins K and L, which have different diene systems in their A/B rings. jst.go.jp This suggests that the electronic and conformational properties imparted by the unsaturation in these rings are important for optimal interaction with biological targets. jst.go.jp However, some studies conclude that while these modifications play a role, it is not as critical as the D-ring substituent. nih.gov

Significance of Specific Substitutions (e.g., at isoquinoline position 7', dimethylamino and hydroxyl groups)

Design and Synthesis of this compound Analogs

The insights gained from SAR studies have fueled the rational design and synthesis of this compound analogs with the goal of improving potency, selectivity, and other pharmacological properties.

The design of cortistatin analogs often involves maintaining the essential pharmacophores while introducing specific modifications to fine-tune activity. A key strategy involves preserving the core isoquinoline and steroidal structures while exploring variations in substitution patterns. The understanding that the isoquinoline moiety is crucial has led to synthetic efforts focused on creating analogs with modified heterocyclic systems to probe interactions with biological targets. grafiati.comgoogle.com

Synthetic chemists have developed various strategies to access this compound and its analogs. These routes often involve the late-stage introduction of the isoquinoline unit onto a pre-formed steroidal core. acs.org

Hybrid Compounds: The modular nature of cortistatin synthesis allows for the creation of hybrid compounds, combining features of different natural products or introducing novel functionalities. This approach aims to leverage the potent activity of the cortistatin scaffold while potentially introducing new therapeutic properties.

Prodrug Formulations for Improved Pharmacological Profiles (e.g., stability, bioavailability)

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, inadequate permeability across biological membranes, and rapid metabolism, which can limit oral bioavailability. tandfonline.comnih.govhilarispublisher.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. tandfonline.com This approach can enhance the therapeutic efficacy of a drug by optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. drug-dev.com

Common strategies in prodrug design include the addition of moieties like esters, carbonates, or phosphates to improve water solubility or the attachment of lipid chains to enhance membrane permeability. nih.govhilarispublisher.com The goal is to create a transient chemical modification that masks or alters the physicochemical properties of the active drug until it reaches its desired site of action. drug-dev.com

However, based on a comprehensive review of the available scientific literature, there are currently no published studies detailing the design or evaluation of specific prodrug formulations for the steroidal alkaloid this compound. Research on this compound and its analogs has primarily focused on total synthesis and direct evaluation of their biological activities. nih.govacs.org While the principles of prodrug design could theoretically be applied to a complex natural product like this compound to improve its pharmacological profile, this specific avenue of research has not yet been reported.

Evaluation of Analog Activity in Preclinical Models

The potent and selective antiproliferative activity of cortistatins, particularly against human umbilical vein endothelial cells (HUVECs), has spurred significant interest in their development as potential anti-angiogenic agents for cancer therapy. acs.orgresearchgate.netgoogle.com Preclinical evaluation has been a cornerstone of this effort, with studies focusing on the bioactivity of natural cortistatins, including this compound, and their synthetic analogs.

This compound itself exhibits potent and highly selective antiproliferative activity against HUVECs, with a reported IC₅₀ value of 8 nM. Its selectivity index is noteworthy, being 300- to 1100-fold more potent against HUVECs compared to other cell lines such as normal human dermal fibroblasts (NHDF) and various tumor cells (KB3-1, K562, Neuro2A). acs.orgresearchgate.net

In a key study, the total synthesis of cortistatins A and J enabled the construction and evaluation of several analogs, providing crucial insights into their structure-activity relationships. nih.govacs.org The antiproliferative activities of these compounds were assessed against a panel of cell lines, including HUVECs and several cancer cell lines. The results demonstrated that certain modifications to the cortistatin scaffold are well-tolerated. For instance, an analog lacking both the C17-dimethylamino group and the C18-hydroxyl group of cortistatin A exhibited biological activity comparable to the parent compound. nih.govacs.org This finding suggests that these specific functionalities are not essential for the compound's antiproliferative effects.

The data from these preclinical evaluations are summarized in the table below.

| Compound | Description | HUVEC IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | SF268 IC₅₀ (nM) | NCI-H460 IC₅₀ (nM) | 1A9 IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| Cortistatin A | Natural Product | 1.8 | >10,000 | >10,000 | >10,000 | >10,000 |

| This compound | Natural Product | 8.0 | >10,000 | >10,000 | >10,000 | >10,000 |

| Analog 8 | Synthetic analog lacking C17-dimethylamino and C18-hydroxyl groups | 3.5 | >10,000 | >10,000 | >10,000 | >10,000 |

| Analog 81 | Synthetic analog, stereoisomer of Analog 8 | 10 | >10,000 | >10,000 | >10,000 | >10,000 |

| Doxorubicin | Standard Chemotherapeutic | 15 | 150 | 100 | 100 | 25 |

| Taxol | Standard Chemotherapeutic | 0.5 | 1.5 | 1.0 | 1.0 | 1.0 |

Table 1: Antiproliferative activities of this compound and selected analogs against HUVECs and various cancer cell lines. Data sourced from Nicolaou et al. (2009). acs.org

The development of simplified, yet potent, analogs is a significant step forward. One optimized analog, prepared in fewer than 10 steps, showed potent and selective growth inhibitory activity against HUVECs comparable to the natural product and exhibited significant in vivo antitumor activity upon oral administration. researchgate.net This progress highlights the potential for creating more accessible cortistatin-based therapeutic agents.

Analytical Methodologies for Cortistatin J Research

Chromatographic Methods for Isolation and Purification

Chromatographic techniques are fundamental for separating cortistatin J from the complex mixtures in which it is found, whether from natural sources or synthetic routes. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Chromatographic methods are essential for isolating and purifying compounds from mixtures. iipseries.org Column chromatography is a widely used method for isolation and purification, separating substances based on their differential adsorption to a stationary phase. iipseries.org Compounds move through the column at different rates, allowing for their collection in separate fractions. iipseries.org Both normal-phase and reversed-phase column chromatography can be employed, depending on the polarity of the target compound and the mixture. iipseries.orgjmb.or.kr

Flash column chromatography is a preparative method used to obtain larger quantities of pure compounds. iipseries.org For small-scale separations (samples < 100 mg), a column with a small internal diameter and height is suitable. iipseries.org Gradient elution, where the mobile phase composition is changed over time, is highly effective for separating components in both small and large mixtures. iipseries.org

High-performance liquid chromatography (HPLC) is another vital technique for purification and purity determination. iipseries.orgjmb.or.kr Analytical HPLC, often using a C18 column and gradient elution with solvents like acetonitrile (B52724) and water, can be used to assess the purity of isolated compounds. jmb.or.kr Preparative HPLC can be used for further purification to achieve high purity levels. iipseries.orgjmb.or.kr

In synthetic schemes for this compound and related cortistatins, chromatographic purification steps are frequently employed at various stages to isolate intermediates and the final product. nih.govharvard.edu For example, flash-column chromatography on silica (B1680970) gel with appropriate solvent systems is used to purify synthetic intermediates. nih.govharvard.edu Chromatographic isolation can yield products with high purity, as determined by techniques like 1H NMR analysis. nih.govharvard.edu

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the chemical structure of this compound, providing detailed information about its atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including natural products like this compound. jeolusa.comresearchgate.netfrontiersin.org It provides detailed information about the arrangement of atoms within a molecule. jeolusa.comresearchgate.net Both one-dimensional (1D) NMR, such as 1H NMR and 13C NMR, and two-dimensional (2D) NMR techniques are used. researchgate.net 2D NMR experiments, such as COSY and NOESY, provide information about correlations between protons and their spatial proximity, simplifying structural elucidation. jeolusa.comresearchgate.net NMR is considered a definitive method for verifying the structure of new compounds in chemical synthesis. jeolusa.com

Mass Spectrometry (MS) is another crucial technique for structural elucidation, particularly for determining the molecular weight and elemental composition of a compound. jeolusa.comnih.gov High-resolution MS can provide accurate molecular weights, allowing for the assignment of a molecular formula. jeolusa.comnih.gov Tandem MS (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragments, which provides valuable information about the compound's structure and connectivity. nih.gov MS is highly sensitive and can be coupled with separation techniques like chromatography (e.g., LC-MS) for the analysis of complex mixtures. nih.gov

The combination of NMR and MS data is often necessary for the complete and unambiguous structural elucidation of complex natural products like this compound. frontiersin.org While MS provides information on molecular weight and fragmentation patterns, NMR offers detailed insights into the arrangement of atoms and their connectivity. frontiersin.org

Quantitative Analysis Methods in Biological Matrices for Research Purposes

Quantifying this compound in biological matrices is essential for research investigating its biological effects, pharmacokinetics in research models, and distribution in tissues or cells.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a widely used and often considered the gold standard technique for the quantitative analysis of drugs and other compounds in biological matrices. mdpi.com LC separates the analyte from endogenous compounds present in the biological matrix, while MS/MS provides sensitive and specific detection and quantification. mdpi.com

Quantitative phosphoproteomics studies, for example, have utilized techniques like stable isotope labeling of amino acids in cell culture (SILAC) coupled with LC-MS/MS to quantify changes in protein phosphorylation in response to treatment with compounds like cortistatin A (a related cortistatin). researchgate.netnih.gov This involves labeling cells with different isotopic forms of amino acids, allowing for the relative quantification of proteins and post-translational modifications between different conditions. researchgate.netnih.gov

While the provided search results specifically mention quantitative phosphoproteomics using cortistatin A, the underlying LC-MS/MS methodology is applicable for the quantitative analysis of this compound itself in biological matrices, provided appropriate sample preparation and analytical methods are developed and validated for the specific compound and matrix. The complexity of biological matrices necessitates careful method development to minimize interference from endogenous compounds and ensure accurate and sensitive quantification. mdpi.com

Future Directions and Emerging Research Avenues for Cortistatin J

Detailed Elucidation of Undiscovered Receptor Interactions

While cortistatin (as a class of compounds, including related peptides) is known to interact with somatostatin (B550006) receptors (SSTRs 1-5) and the ghrelin receptor (GHSR1a), and potentially the Mas-related gene X2 (MrgX2), the specific receptor interactions of cortistatin J itself, and the possibility of other undiscovered receptors, remain areas for detailed investigation. tocris.combiorxiv.orgbiorxiv.orgmdpi.com Understanding the complete repertoire of receptors that this compound binds to is crucial for deciphering its diverse biological effects and identifying potential on-target and off-target interactions. Future studies should employ advanced pharmacological techniques, including receptor binding assays, functional assays, and possibly affinity chromatography coupled with mass spectrometry, to comprehensively map the receptor landscape of this compound. This will help to explain the observed selective anti-proliferative activity against HUVECs researchgate.net and potentially uncover other cellular targets.

Investigation of Novel Biological Activities

Beyond the reported anti-proliferative activity against HUVECs researchgate.net, the unique structure of this compound suggests the potential for other biological activities. Research into novel activities could explore its effects on other cell types and biological processes relevant to various diseases. Given the anti-inflammatory and immunomodulatory properties observed for the cortistatin peptide family nih.govmdpi.comresearchgate.netnih.govnih.gov, investigating similar effects for the steroidal alkaloid this compound is a promising avenue. Studies could focus on its impact on immune cell function, cytokine production, and inflammatory pathways in various in vitro and in vivo models. Exploration of potential neuroprotective effects, similar to those seen with cortistatin peptides in models of neurological disorders like Parkinson's disease and ischemic stroke, could also be warranted. biorxiv.orgbiorxiv.orgmdpi.combiorxiv.org

Exploration of Synergistic Effects with Other Therapeutic Agents

Investigating the synergistic potential of this compound in combination with existing therapeutic agents is a key future direction. Given its distinct mechanism of action, particularly its anti-angiogenic activity researchgate.net, this compound could enhance the efficacy of conventional therapies, such as chemotherapy or immunotherapy, in cancer treatment. Research should explore combinations in relevant preclinical models to identify synergistic interactions and understand the underlying mechanisms. Similarly, exploring combinations with anti-inflammatory or neuroprotective agents could be beneficial in other disease contexts where this compound might have a therapeutic role. Studies on cortistatin peptides have shown synergistic effects with other anti-inflammatory peptides in models of septic shock. nih.gov

Advanced Analog Design for Targeted Delivery in Research Models

The design and synthesis of advanced this compound analogs are crucial for optimizing its pharmacological properties, including potency, selectivity, and stability, particularly for targeted delivery in research models. rsc.org Structure-activity relationship (SAR) studies, guided by computational modeling and experimental data, can inform the design of modified structures with improved characteristics. nih.govnih.gov Furthermore, developing strategies for targeted delivery, such as encapsulating this compound or its analogs in nanoparticles or conjugating them to targeting ligands, could enhance their accumulation in specific tissues or cells of interest, thereby improving efficacy and potentially reducing off-target effects in research settings. researchgate.net

Application of Omics Technologies to Uncover Broader Biological Impacts

Applying high-throughput omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the broader biological impacts of this compound treatment. silicogene.comuninet.eduproventainternational.comnih.gov Transcriptomics can reveal changes in gene expression profiles, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can highlight shifts in metabolic pathways. silicogene.comuninet.edu Integrating data from multiple omics platforms can provide a systems-level view of how this compound affects cellular processes and signaling networks. silicogene.com This can help to uncover previously unknown mechanisms of action, identify biomarkers of response or resistance, and suggest new therapeutic applications. silicogene.comuninet.edu Omics technologies have been applied to study the impact of cortistatin on gene expression in specific neuronal populations. eneuro.org

Computational Modeling and in silico Studies for Mechanism and SAR Prediction

Computational modeling and in silico studies are invaluable tools for predicting the mechanism of action and structure-activity relationships of this compound. ijper.orgdiaglobal.orgnews-medical.netfrontiersin.orgescholarship.orgresearchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into how this compound interacts with potential targets and how structural modifications affect its activity. ijper.orgfrontiersin.orgresearchgate.net In silico target prediction methods can also suggest novel protein targets based on the compound's chemical structure. ijper.orgresearchgate.net These computational approaches can guide experimental design, prioritize compounds for synthesis and testing, and accelerate the discovery and optimization of this compound-based therapeutics. diaglobal.orgfrontiersin.org Network pharmacology, a computational approach, has been used to examine potential cancer-related therapeutic targets of cortistatin. ijper.org

Q & A

Q. What are the defining structural and functional features of cortistatin J, and how do they influence its biological activity?

this compound is a steroidal alkaloid characterized by a unique heptacyclic framework, including an oxabicyclo[3.2.1]octene core and an isoquinoline moiety. These structural elements are critical for its antiangiogenic activity, as demonstrated by its selective inhibition of human umbilical vein endothelial cell (HUVEC) proliferation (IC₅₀ = 8 nM) with a selectivity index >300 compared to normal fibroblasts . The isoquinoline group, in particular, enhances potency, as seen in structure-activity relationship (SAR) studies comparing this compound to analogs lacking this moiety .

Q. What experimental models are commonly used to assess this compound’s therapeutic potential?

Key models include:

- In vitro : HUVEC proliferation assays to evaluate antiangiogenic activity .

- In vivo : Experimental autoimmune encephalomyelitis (EAE) models for neuroinflammatory disorders like multiple sclerosis, where this compound reduces Th1/Th17 cell activation and promotes regulatory T-cell expansion .

- Synthetic biology : Molecular docking and kinase-binding assays to identify potential targets (e.g., CDK8, CDK11, ROCK kinases) .

Q. What methodologies are employed in the total synthesis of this compound?

The synthesis involves:

- Key step 1 : Intramolecular [4+3] cycloaddition of disubstituted furans with (Z)-2-(trialkylsiloxy)-2-enals to construct the tetracyclic core .

- Key step 2 : (Z)-Vinylsilane/imminium ion cyclization to stereoselectively form the A-ring .

- Challenges : Achieving regioselectivity in cycloadditions and optimizing Lewis acid catalysts (e.g., smaller silyl groups like TES improve stereoselectivity) .

Advanced Research Questions

Q. How do paradoxical findings in cortistatin-deficient models inform its therapeutic mechanisms?

Cortistatin-deficient mice exhibit partial resistance to EAE despite this compound’s anti-inflammatory effects in wild-type models. This paradox is attributed to compensatory mechanisms, including elevated glucocorticoid levels and anxiety-like behavior, which dampen neuroinflammation independently . Such findings highlight the need to contextualize therapeutic outcomes within endogenous regulatory networks.

Q. What challenges exist in identifying this compound’s molecular targets, and how are researchers addressing them?

While cortistatin A (a structural analog) binds ROCK, CDK8, and CDK11 kinases with high affinity (Kd = 10–220 nM), this compound’s targets remain unclear. Strategies to resolve this include:

Q. How do synthesis strategies balance scalability with functional group compatibility?

Scalable routes prioritize:

- Chemoselective reactions : Tandem geminal dihalogenation and reductive fragmentation to build the cortistatin core efficiently .

- Modular approaches : Separating core synthesis from late-stage functionalization (e.g., isoquinoline installation) to streamline production .

- Yield optimization : Improving stereochemical control via Lewis acid screening (e.g., TiCl₄ vs. SnCl₄) .

Q. What contradictions exist in this compound’s role across different disease models?

- Neuroprotection vs. autoimmunity : this compound ameliorates EAE by suppressing Th1/Th17 responses , yet its deficiency paradoxically reduces disease severity via glucocorticoid upregulation .

- Antiangiogenic specificity : While potent against HUVECs, this compound shows minimal activity in tumor cell lines (e.g., KB3-1, K562), suggesting cell-type-dependent mechanisms .

Key Research Gaps

- Target identification : Elucidating this compound’s direct kinase or receptor targets.

- In vivo pharmacokinetics : Assessing blood-brain barrier penetration and metabolic stability.

- Therapeutic synergy : Exploring combinatorial regimens with existing antiangiogenic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.